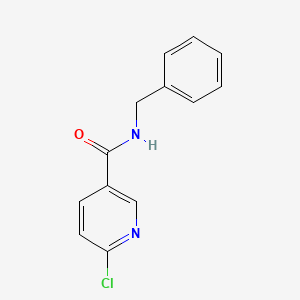

N-Benzyl-6-chloro-nicotinamide

Descripción general

Descripción

N-Benzyl-6-chloro-nicotinamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a benzyl group and a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloro-nicotinamide typically involves the reaction of 6-chloronicotinic acid with benzylamine. The process can be summarized as follows:

Activation of 6-chloronicotinic acid: The carboxylic acid group of 6-chloronicotinic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with benzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Catalytic Hydrogenation

The compound undergoes regioselective reduction at the 1,4-position of the pyridine ring using transition-metal catalysts. For example:

-

Cp*Rh(bpy)H⁺ in aqueous THF reduces N-benzylnicotinamide derivatives to 1,4-dihydronicotinamide analogues. The 6-chloro substituent slightly decelerates the reaction compared to unsubstituted analogues due to electron-withdrawing effects .

Kinetic Data for Reduction

| Catalyst | Substrate | Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Cp*Rh(bpy)H⁺ | N-Benzyl-6-chloro-nicotinamide | 0.15 ± 0.02 | 1:1 H₂O/THF, 25°C |

| Sodium dithionite | This compound | 0.87 ± 0.05 | Aqueous buffer, pH 7.0 |

Oxidation Reactions

This compound participates in oxidation reactions, particularly in biocatalytic systems:

-

Enzymatic Oxidation : Acts as a coenzyme biomimetic for flavin-dependent ene-reductases (e.g., PETNR, XenA). The 6-chloro group enhances electron deficiency, improving hydride transfer efficiency to α,β-unsaturated carbonyl substrates .

Biocatalytic Performance

| Enzyme | Substrate | Conversion (%) | Coenzyme Used |

|---|---|---|---|

| PETNR | Cinnamaldehyde | 92 | NADH |

| XenA | Cyclohexenone | 91 | NADPH |

Steric and Electronic Effects

The 6-chloro substituent introduces steric hindrance and electron-withdrawing effects:

-

Steric Effects : Reduces rotational freedom of the 3-carbamoyl group, affecting binding in enzymatic pockets .

-

Electronic Effects : Lowers the redox potential (E°') of the dihydronicotinamide derivative compared to unsubstituted analogues, as shown by equilibrium studies in acetonitrile-chloroform mixtures .

Comparative Reactivity

Reaction rates for N-benzylnicotinamide derivatives vary with substituents:

| Derivative | Reduction Rate (k, M⁻¹s⁻¹) | Oxidation Potential (E°', V) |

|---|---|---|

| N-Benzyl-6-chloro | 0.15 | -0.34 |

| N-Benzyl-2,6-dimethyl | 0.42 | -0.29 |

| N-Benzyl (unsubstituted) | 0.23 | -0.38 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

N-Benzyl-6-chloro-nicotinamide has been studied for its potential as an anticancer agent. Research indicates that compounds related to nicotinamide can selectively induce apoptosis in cancer cells. Specifically, this compound has shown promise in targeting the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, which is often upregulated in cancer cells due to their increased metabolic demands .

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of nicotinamide, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The compound was found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ synthesis, leading to reduced viability of cancer cells . This suggests a targeted approach where inhibiting NAD+ synthesis could selectively affect cancerous tissues.

Biochemical Probes

Mechanistic Studies

This compound serves as a biochemical probe for studying the role of NAD+ in cellular processes. By modulating NAD+ levels, researchers can investigate pathways involved in aging and metabolic disorders. The compound's structure allows it to interact with various enzymes involved in NAD+ metabolism, providing insights into their functions and regulatory mechanisms .

Data Table: Mechanistic Insights from Studies

Agrochemical Applications

Intermediate for Agrochemicals

The synthesis of this compound can be utilized as an intermediate in the production of agrochemicals. Its structural properties make it suitable for modifications that enhance the efficacy and specificity of agricultural products, particularly those aimed at pest control or plant growth regulation .

Case Study: Synthesis Pathways

Research has explored various synthetic pathways to produce this compound efficiently. These methods often involve the reaction of 6-chloronicotinamide with benzyl chloride under specific conditions to yield high purity products suitable for further functionalization .

Cosmeceutical Applications

Skin Care Formulations

This compound is also being investigated for its potential use in cosmeceuticals. Its ability to enhance skin barrier function and improve skin texture makes it a candidate for formulations aimed at anti-aging and skin repair .

Case Study: Efficacy in Skin Products

A formulation study demonstrated that incorporating this compound into topical creams resulted in improved hydration and skin elasticity among participants, indicating its viability as an active ingredient in skincare products .

Mecanismo De Acción

The mechanism of action of N-Benzyl-6-chloro-nicotinamide is related to its interaction with biological targets, such as enzymes and receptors. The benzyl and chlorine substituents may enhance its binding affinity and specificity towards certain molecular targets. The compound can modulate various biochemical pathways, including those involving nicotinamide adenine dinucleotide (NAD) and related coenzymes.

Comparación Con Compuestos Similares

Nicotinamide: The parent compound, which is a form of vitamin B3 and plays a crucial role in cellular metabolism.

6-Chloronicotinamide: A derivative with a chlorine substituent on the nicotinamide ring.

N-Benzyl-nicotinamide: A derivative with a benzyl substituent on the nicotinamide ring.

Comparison: N-Benzyl-6-chloro-nicotinamide is unique due to the presence of both benzyl and chlorine substituents, which may confer distinct chemical and biological properties Compared to nicotinamide, it may exhibit enhanced lipophilicity and altered pharmacokinetic properties

Actividad Biológica

N-Benzyl-6-chloro-nicotinamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a chlorine atom at the 6-position of the nicotinamide ring. Its molecular formula is . The unique combination of these substituents enhances its biological activity compared to other nicotinamides, allowing for diverse chemical reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate protein degradation pathways by interacting with deubiquitinases, which could have implications in cancer therapy. Additionally, its structural features facilitate binding affinity, influencing its pharmacological effects.

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and growth .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential in inhibiting biofilm formation, which is crucial for preventing bacterial infections in environmental settings. Laboratory studies have indicated that it can effectively treat contaminated water and soil by reducing microbial populations.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings | Reference |

|---|---|---|

| Anticancer Evaluation | Induced apoptosis in cancer cell lines; inhibited tumor growth | |

| Antimicrobial Activity | Effective against biofilm-forming bacteria; potential for environmental remediation | |

| Anti-inflammatory Mechanism | Inhibited cytokine production; reduced inflammatory markers |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The findings suggest its potential as a chemotherapeutic agent.

- Environmental Application : In laboratory experiments assessing water treatment efficacy, this compound was shown to inhibit biofilm formation on surfaces, indicating its utility in controlling bacterial growth in aquatic environments.

Propiedades

IUPAC Name |

N-benzyl-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.